molecular formula C14H11BrO3 B14725458 4-Bromophenyl 4-methoxybenzoate CAS No. 5421-44-3

4-Bromophenyl 4-methoxybenzoate

Cat. No.: B14725458
CAS No.: 5421-44-3
M. Wt: 307.14 g/mol
InChI Key: FTBVLXGEBKGONM-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to a phenyl ring and a methoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 4-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-bromophenol with 4-methoxybenzoic acid. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 4-methoxybenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester bond can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like sodium hydride.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 4-bromophenyl 4-carboxybenzoate.

    Reduction: Formation of 4-bromophenyl 4-methoxybenzyl alcohol.

Scientific Research Applications

4-Bromophenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Similar structure but with a bromine atom instead of a methoxy group.

    4-Methoxyphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness

4-Bromophenyl 4-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

5421-44-3

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(4-bromophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H11BrO3/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3

InChI Key

FTBVLXGEBKGONM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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